1-(Phenylsulfonyl)-5-propoxy-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulfonyl)-5-propoxy-2-pyrrolidinone is a chemical compound that belongs to the class of sulfonyl pyrrolidinones It is characterized by the presence of a phenylsulfonyl group attached to a pyrrolidinone ring, with a propoxy substituent at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfonyl)-5-propoxy-2-pyrrolidinone typically involves the reaction of a pyrrolidinone derivative with a phenylsulfonyl chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran (THF) and a base like triethylamine or sodium hydride. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfonyl)-5-propoxy-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group or the phenylsulfonyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Phenylsulfonyl)-5-propoxy-2-pyrrolidinone has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly in the treatment of diseases where sulfonyl-containing compounds are effective.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-5-propoxy-2-pyrrolidinone involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The propoxy group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-(Phenylsulfonyl)pyrrole: A related compound with similar sulfonyl functionality but lacking the propoxy group.
Phenylsulfonylacetophenone: Another sulfonyl-containing compound used in organic synthesis.
5-(Phenylsulfonyl)-2-pyrrolidinone: Similar structure but without the propoxy substituent.
Uniqueness
1-(Phenylsulfonyl)-5-propoxy-2-pyrrolidinone is unique due to the presence of both the phenylsulfonyl and propoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
111711-50-3 |
---|---|
Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-5-propoxypyrrolidin-2-one |
InChI |
InChI=1S/C13H17NO4S/c1-2-10-18-13-9-8-12(15)14(13)19(16,17)11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3 |
InChI Key |
OOJIBZPCRJHTOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.